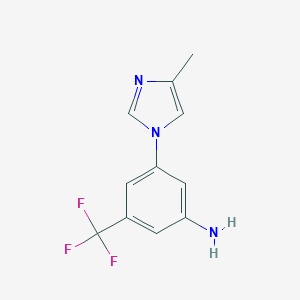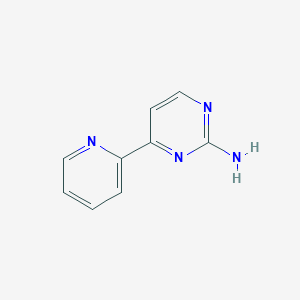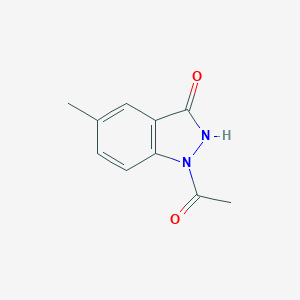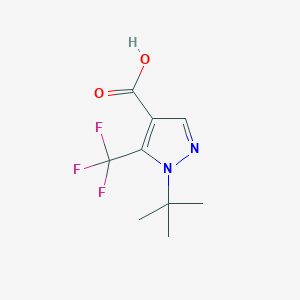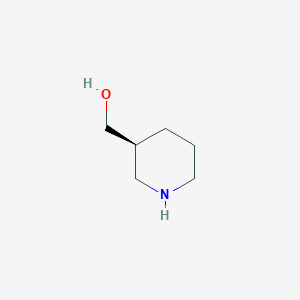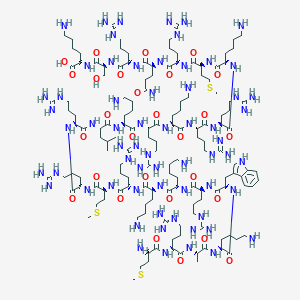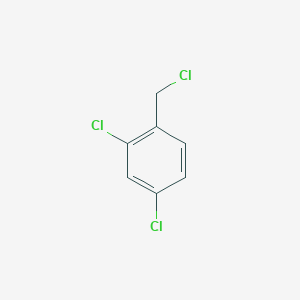![molecular formula C28H25NO6 B132213 {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid CAS No. 147593-96-2](/img/structure/B132213.png)
{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid, also known as DPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPA is a derivative of fenofibrate, a drug commonly used to treat hyperlipidemia.
科学研究应用
{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative diseases, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to have neuroprotective effects and improve cognitive function.
作用机制
The mechanism of action of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. By activating PPARα, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid can modulate the expression of these genes, leading to its various effects.
Biochemical and Physiological Effects:
{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB. In neurodegenerative diseases, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify its target genes. Additionally, research could focus on developing more efficient methods for administering {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid in vivo and improving its solubility in aqueous solutions.
Conclusion:
In conclusion, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid as a therapeutic agent and its mechanism of action.
合成方法
The synthesis of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid involves the reaction of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethoxypropanoic acid with 4-(2-bromoacetyl)phenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction yields {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid as a white solid with a purity of over 95%.
属性
CAS 编号 |
147593-96-2 |
|---|---|
产品名称 |
{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid |
分子式 |
C28H25NO6 |
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy]acetic acid |
InChI |
InChI=1S/C28H25NO6/c1-2-33-28(32)23(17-19-10-9-15-22(16-19)34-18-24(30)31)27-29-25(20-11-5-3-6-12-20)26(35-27)21-13-7-4-8-14-21/h3-16,23H,2,17-18H2,1H3,(H,30,31) |
InChI 键 |
OJFMMMQYQZJWIZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OCC(=O)O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OCC(=O)O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
ethyl AHOPM-diPhOAC ethyl alpha-((3-(2-hydroxy-2-oxoethoxy)phenyl)methyl)-4,5-diphenyl-2-oxazoleacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



